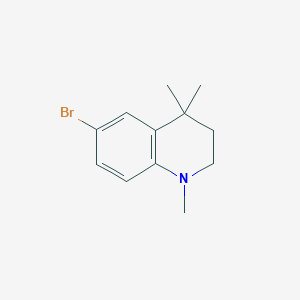

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOIABRLBHYNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443810 | |

| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197379-70-7 | |

| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to the Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents.[1] Its rigid, three-dimensional framework allows for precise spatial orientation of substituents, making it an attractive template for drug design. This technical guide provides a comprehensive overview of the synthesis of a specifically substituted analogue, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. We present a detailed, field-proven synthetic strategy, elucidate the underlying reaction mechanisms, and provide step-by-step protocols suitable for implementation in a research or drug development setting. The discussion emphasizes experimental causality, analytical validation, and safety considerations to ensure a robust and reproducible synthesis.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of a multi-substituted heterocyclic system like 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline requires careful strategic planning to control regiochemistry and maximize yield. Two primary retrosynthetic strategies can be envisioned for this target.

-

Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline core, followed by electrophilic aromatic substitution to install the bromine atom. While potentially shorter, this route presents significant challenges in controlling the position of bromination. The activating, ortho-, para- directing nature of the dialkylamino group can lead to a mixture of products, including di- and tri-brominated species, and substitution at the highly activated C-8 position.[2]

-

Strategy B: Ring Construction from a Brominated Precursor. This strategy utilizes a readily available, pre-brominated starting material, 4-bromoaniline, and constructs the heterocyclic ring upon it. This approach offers superior regiochemical control, as the position of the bromine atom is fixed from the outset. The synthesis is designed as a three-step sequence: (i) N-alkylation of 4-bromoaniline, (ii) acid-catalyzed intramolecular cyclization, and (iii) final N-methylation.

Given the importance of unequivocal structural assignment and purity in drug development, Strategy B is the recommended and detailed approach in this guide for its inherent control over isomer formation.

Retrosynthetic Pathway (Strategy B)

Caption: Retrosynthetic analysis of the target molecule via Strategy B.

Recommended Synthetic Protocol: A Step-by-Step Guide

This section details the three-stage from 4-bromoaniline.

Part 1: Synthesis of N-(2-hydroxy-2-methylpropyl)-4-bromoaniline (Intermediate 1)

The initial step involves the nucleophilic addition of 4-bromoaniline to isobutylene oxide. This reaction creates the crucial C-N bond and installs the carbon backbone required for the subsequent cyclization.

Causality & Mechanism: The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. In the absence of a strong acid catalyst, the reaction proceeds via an SN2 mechanism. The attack occurs at the less sterically hindered carbon of the epoxide, which in the case of isobutylene oxide, leads to the formation of a single regioisomer. The reaction is typically performed neat or in a polar solvent at elevated temperatures to ensure a sufficient reaction rate.

Experimental Protocol:

-

To a sealed pressure vessel, add 4-bromoaniline (1.0 eq) and isobutylene oxide (1.2 eq).

-

Add a minimal amount of a polar protic solvent, such as water or ethanol (e.g., 0.5 mL per gram of aniline), to facilitate the reaction.

-

Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature. The crude product, often a viscous oil or solid, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-(2-hydroxy-2-methylpropyl)-4-bromoaniline.

Part 2: Intramolecular Friedel-Crafts Cyclization to 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Intermediate 2)

This critical step forms the heterocyclic ring system through an acid-catalyzed intramolecular electrophilic aromatic substitution, commonly known as a Friedel-Crafts reaction.[3]

Causality & Mechanism: A strong protic acid (e.g., concentrated H₂SO₄) or Lewis acid protonates the tertiary alcohol of Intermediate 1. This generates a good leaving group (water), which departs to form a stabilized tertiary carbocation. This highly electrophilic carbocation is positioned to be attacked by the electron-rich aromatic ring. The amino group is a powerful activating group, directing the electrophilic attack to the ortho position, leading to the formation of the six-membered ring and yielding the tetrahydroquinoline core.

Mechanism: Friedel-Crafts Cyclization

Caption: Key mechanistic steps of the acid-catalyzed cyclization.

Experimental Protocol:

-

Cool a flask containing concentrated sulfuric acid (98%, ~5-10 equivalents by volume) to 0 °C in an ice bath.

-

Slowly add N-(2-hydroxy-2-methylpropyl)-4-bromoaniline (1.0 eq) to the cold, stirring acid. The addition should be portion-wise to control the exotherm.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the product salt.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., 50% NaOH or NH₄OH) until the pH is >10. Perform this step in an ice bath to manage the heat of neutralization.

-

Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by flash chromatography if necessary to yield 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Part 3: N-Methylation to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (Final Product)

The final step is the methylation of the secondary amine at the N-1 position to complete the synthesis.

Causality & Mechanism: This is a standard nucleophilic substitution (SN2) reaction. The secondary amine of Intermediate 2 is deprotonated by a non-nucleophilic base (e.g., K₂CO₃ or NaH) to increase its nucleophilicity. The resulting anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate, displacing the iodide or sulfate leaving group to form the N-methylated final product.

Experimental Protocol:

-

Dissolve 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq).

-

Add the methylating agent, methyl iodide (CH₃I, 1.2-1.5 eq), dropwise to the stirring suspension.

-

Heat the reaction mixture to 40-60 °C and stir for 6-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude final product.

-

Purify by flash column chromatography (hexane/ethyl acetate) to obtain pure 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be validated through rigorous analytical techniques.

Table 1: Physicochemical Properties of Compounds

| Compound | Formula | Mol. Weight ( g/mol ) | Role | Expected Yield (%) |

| N-(2-hydroxy-2-methylpropyl)-4-bromoaniline | C₁₀H₁₄BrNO | 244.13 | Intermediate 1 | 75-85 |

| 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | C₁₁H₁₄BrN | 240.14 | Intermediate 2 | 60-75 |

| 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | C₁₂H₁₆BrN | 254.16 | Final Product | 80-95 |

Expected Analytical Data for Final Product:

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,2,4-trisubstituted ring), the N-methyl group (singlet, ~2.8-3.0 ppm), the C2-methylene protons (triplet), the C3-methylene protons (triplet), and the two C4-methyl groups (singlet, ~1.2-1.4 ppm). Published spectra of similar compounds can serve as a reference.[4][5]

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including distinct peaks for the aromatic carbons, the N-methyl carbon, the two methylene carbons in the heterocyclic ring, the quaternary carbon at C4, and the gem-dimethyl carbons.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The following reagents used in this synthesis warrant special attention:

-

4-bromoaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isobutylene oxide: Flammable liquid and potential carcinogen. Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Always add acid to water/ice, never the reverse. Wear acid-resistant gloves, lab coat, and face shield.

-

Methyl Iodide: Toxic, volatile, and a potent alkylating agent. It is a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste according to institutional guidelines.

Conclusion

This guide outlines a robust and regiochemically controlled three-step synthesis for 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. By starting with 4-bromoaniline, the pathway ensures the unambiguous placement of the bromine substituent, a critical consideration for applications in medicinal chemistry and materials science. The provided protocols are based on well-established, high-yielding reactions and include mechanistic insights to empower researchers to troubleshoot and adapt the synthesis as needed. Rigorous analytical characterization is essential to confirm the structure and purity of the final compound.

References

-

S. F. M. D. S. T. Katritzky, A. R.; C. W. Rees (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

Zemtsova, M.N., Kulemina, S.V., Rybakov, V.B., & Klimochkin, Y.N. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. [Link]

-

Roberts, R. M., & D. R. R. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Kul Köprülü, T., Ökten, S., Atalay, V. E., Tekin, Ş., & Çakmak, O. (2017). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. [Link]

-

Kul Köprülü, T., et al. (2017). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... ResearchGate. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2] This azaindole derivative has demonstrated significant anti-proliferative activity across a wide array of human tumor cell lines and has shown anti-tumor efficacy in various preclinical xenograft models, including those for breast, colon, lung cancer, and leukemia.[1][2] Developed to target the crucial role of Aurora kinases in mitotic regulation—a pathway frequently dysregulated in cancer—GSK1070916 represents a key investigational compound for oncology research and development. This guide provides a comprehensive technical overview of GSK1070916, including its mechanism of action, biophysical properties, experimental protocols, and potential clinical implications.

A Note on CAS Number: While some databases erroneously associate GSK1070916 with CAS number 197379-70-7, the correct and scientifically validated CAS number for this compound is 942918-07-2 .[3][4][5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1070916 is essential for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 3-{4-[4-(2-{3-[(Dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-1,1-dimethylurea | [6][8] |

| Molecular Formula | C30H33N7O | [3][4][6][8] |

| Molecular Weight | 507.63 g/mol | [3][5][8] |

| Appearance | Yellow to off-white powder | [6] |

| Solubility | DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Water: Insoluble | [6][7] |

Mechanism of Action: Targeting Mitotic Integrity

GSK1070916 exerts its anti-neoplastic effects by targeting Aurora B and Aurora C kinases, two serine/threonine kinases that are pivotal for the successful execution of mitosis.

The Role of Aurora B and C Kinases in Cell Division

Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis. The CPC, and by extension Aurora B, is dynamically localized throughout mitosis, moving from the centromeres to the central spindle and finally to the midbody during cytokinesis. A primary and well-characterized substrate of Aurora B is histone H3, which it phosphorylates at serine 10 (pHH3-S10). This phosphorylation is a critical event for chromosome condensation and segregation.

Aurora C shares significant homology with Aurora B and is also involved in mitotic regulation. While its expression is more restricted, it can functionally compensate for the loss of Aurora B, highlighting its importance in maintaining mitotic fidelity.

Inhibition by GSK1070916

GSK1070916 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their substrates.[1] A hallmark of GSK1070916 activity in cells is the dose-dependent inhibition of histone H3 phosphorylation at serine 10.[1]

Unlike classic anti-mitotic agents such as taxanes, which cause a mitotic arrest, inhibition of Aurora B/C by GSK1070916 does not lead to an arrest in mitosis. Instead, cells fail to properly align and segregate their chromosomes, leading to endoreduplication (DNA replication without cell division), resulting in polyploidy.[1] This gross chromosomal instability ultimately triggers apoptosis, or programmed cell death.[1]

Caption: Mechanism of action of GSK1070916.

Kinase Selectivity Profile

The efficacy and safety of a kinase inhibitor are largely determined by its selectivity. GSK1070916 exhibits remarkable selectivity for Aurora B and C over the closely related Aurora A.

| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A | Source |

| Aurora B | 0.38 | 3.5 | >100-fold | [5] |

| Aurora C | 1.5 | 6.5 | >100-fold | [5] |

| Aurora A | 490 | - | - | [5] |

| FLT1 | - | 42 | - | [9] |

| TIE2 | - | 59 | - | [9] |

| SIK | - | 70 | - | [9] |

| FLT4 | - | 74 | - | [9] |

| FGFR1 | - | 78 | - | [9] |

Preclinical Pharmacology

In Vitro Activity

GSK1070916 has demonstrated potent anti-proliferative activity in a vast panel of over 100 human cancer cell lines, with EC50 values frequently below 10 nM.[1] This broad activity spans multiple tumor types. Consistent with its mechanism of action targeting dividing cells, a significant decrease in potency is observed in non-dividing primary human umbilical vein endothelial cells (HUVECs).[1]

In Vivo Efficacy

In preclinical xenograft models, GSK1070916 has shown dose-dependent anti-tumor activity. Administration of GSK1070916 in mice bearing human tumor xenografts resulted in the inhibition of histone H3 phosphorylation and tumor regression in models of human colon cancer and leukemia.[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that after a single intraperitoneal dose of 100 mg/kg, blood concentrations of GSK1070916 that correlated with a sustained decrease in histone H3 phosphorylation were maintained for up to 24 hours.[10][11]

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Workflow:

Caption: Workflow for CellTiter-Glo® cell viability assay.

Step-by-Step Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of GSK1070916 in culture medium.

-

Remove the medium from the wells and add 100 µL of the GSK1070916 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours under the same conditions.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the GSK1070916 concentration.

Histone H3 Phosphorylation Assay (Cell-Based ELISA)

This assay quantifies the level of histone H3 phosphorylation at serine 10, a direct pharmacodynamic marker of Aurora B kinase activity.

Step-by-Step Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK1070916 for a specified time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalize the phospho-histone H3 signal to the total cell number (e.g., by staining with crystal violet).

Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)

This method detects the cleavage of PARP and caspase-3, which are hallmark events in apoptosis.

Step-by-Step Protocol:

-

Seed cells in a 6-well plate and treat with GSK1070916 at various concentrations for 24-48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Mechanisms of Resistance

A potential mechanism of resistance to GSK1070916 is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein). ABCB1 is a drug efflux pump that can actively transport GSK1070916 out of the cancer cells, thereby reducing its intracellular concentration and diminishing its efficacy. This suggests that co-administration of an ABCB1 inhibitor could potentially overcome this resistance.

Clinical Development

A Phase I clinical trial (NCT01118611) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[12][13] While the full results have not yet been published in a peer-reviewed journal, the completion of this trial marks an important step in the clinical evaluation of this compound. The study was designed as a dose-escalation trial to determine the maximum tolerated dose (MTD) and to propose a safe dose for future Phase II studies.[13]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its broad anti-proliferative activity in vitro and anti-tumor efficacy in vivo have established it as a valuable tool for cancer research and a promising candidate for further clinical investigation. This guide provides a foundational understanding of GSK1070916 for researchers and drug development professionals, offering insights into its properties and practical guidance for its use in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46885626, Gsk-1070916. [Link].

-

Adooq Bioscience. GSK1070916. [Link].

-

BioCrick. GSK1070916. [Link].

-

precisionFDA. GSK-1070916. [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916. [Link].

-

DC Chemicals. GSK-1070916(GSK1070916). [Link].

-

CD BioGlyco. Aurora kinase inhibitor GSK1070916, Purity ≥98%. [Link].

-

Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link].

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link].

-

ResearchGate. (2025). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link].

-

ResearchGate. (2025). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. [Link].

-

ResearchGate. (2025). Pharmacodynamic effects and concentrations of GSK1070916. [Link].

-

ResearchGate. (2025). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. [Link].

-

Immunoway. Phospho-Histone H3 (T3) Cell-Based Colorimetric ELISA Kit. [Link].

-

Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link].

-

Frontiers. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. [Link].

-

ClinicalTrials.gov. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link].

-

Washington University School of Medicine. Therapeutic Targeting of Sex Differences in Pediatric Brain Tumor Glycolysis. [Link].

Sources

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK-1070916 - LKT Labs [lktlabs.com]

- 7. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSK-1070916(GSK1070916)|Aurora B/C inhibitor|DC Chemicals [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

spectroscopic data of substituted tetrahydroquinolines

An In-Depth Technical Guide to the Spectroscopic Data of Substituted Tetrahydroquinolines

Introduction

Tetrahydroquinolines (THQs) are a vital class of nitrogen-containing heterocyclic compounds. Their rigid, fused-ring structure is a common motif in a wide array of natural products and pharmacologically active molecules, exhibiting activities such as anticancer, antioxidant, antibacterial, and neuroprotective effects.[1][2][3][4] The precise substitution pattern on the THQ core dictates its biological function, making unambiguous structure determination a critical step in the research and development pipeline.

This guide serves as a comprehensive technical resource on the modern spectroscopic techniques employed to characterize substituted tetrahydroquinolines. As a senior application scientist, my objective is not merely to present data but to provide a framework for logical structure elucidation. We will delve into the causality behind experimental choices, focusing on an integrated approach where data from multiple techniques converge to provide a self-validating structural assignment. This document is structured to empower researchers to confidently interpret spectral data and solve complex structural puzzles involving this important class of molecules.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural assignment of substituted tetrahydroquinolines. It provides detailed information about the carbon skeleton, proton environments, connectivity, and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is typically the first and most informative experiment performed. It reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Causality in ¹H NMR Interpretation: The chemical shift (δ) of a proton is dictated by its local electronic environment. Protons on the aromatic ring are deshielded and appear downfield (typically 6.5-7.5 ppm) due to the ring current effect. Protons on the saturated heterocyclic ring are shielded and appear upfield. The electron-donating nitrogen atom influences the chemical shifts of adjacent protons, particularly those at the C2 and C8a positions.

-

Aromatic Protons (C5-C8): These signals appear in the range of δ 6.5-7.5 ppm. The substitution pattern on the benzene ring determines the multiplicity and coupling constants.

-

Aliphatic Protons (C2, C3, C4): These protons resonate in the upfield region (δ 1.5-4.5 ppm).

-

H-2: Protons at this position are adjacent to the nitrogen and are typically found between δ 3.0-4.5 ppm. Substituents at C2 will significantly alter this shift.[5]

-

H-3: These methylene protons usually appear as a complex multiplet around δ 1.8-2.5 ppm.

-

H-4: Protons at this benzylic position are deshielded relative to H-3 and are often observed between δ 2.5-3.5 ppm.

-

-

N-H Proton: The chemical shift of the N-H proton is variable (δ 3.0-5.0 ppm) and concentration-dependent. The signal is often broad but can be confirmed by D₂O exchange, where the peak disappears.

Stereochemical Insights from Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between protons on the saturated ring provides critical information about their dihedral angle and, consequently, the conformation of the ring. For example, a large coupling constant (³J ≈ 10-13 Hz) between H-2 and H-3 or H-3 and H-4 often indicates a trans-diaxial relationship, which is crucial for determining the relative stereochemistry of substituents.[5]

Table 1: Typical ¹H NMR Chemical Shift Ranges for a Substituted Tetrahydroquinoline Scaffold

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity / Notes |

| N-H | 3.0 - 5.0 | Broad singlet, disappears on D₂O exchange |

| H-2 | 3.0 - 4.5 | Multiplet, depends on substituents and H-3 protons |

| H-3 | 1.8 - 2.5 | Complex multiplet |

| H-4 | 2.5 - 3.5 | Multiplet, benzylic position |

| Aromatic (H-5 to H-8) | 6.5 - 7.5 | Doublets, triplets, or multiplets based on substitution |

Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of the purified THQ derivative. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferred for compounds with lower solubility or to better resolve N-H and O-H protons.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the coil.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks. Poor shimming is a common source of broad lines and distorted multiplets, compromising data quality.

-

Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse experiment.

-

Set the number of scans (e.g., 8 or 16 for a concentrated sample) and a relaxation delay (D1) of 1-2 seconds.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Validation: Integrate the peaks. The integral ratios should correspond to the number of protons in each environment, providing an internal check on the assignment.

¹³C NMR and DEPT Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is essential for confirming the total number of carbons and identifying their types (quaternary, CH, CH₂, CH₃).

Causality in ¹³C NMR Interpretation: Carbon chemical shifts are highly sensitive to their hybridisation state and the electronegativity of attached atoms.

-

Aromatic Carbons (C4a-C8a): Resonate in the downfield region (δ 115-150 ppm). The C8a carbon, being attached to nitrogen, is typically found at the downfield end of this range.

-

Aliphatic Carbons (C2, C3, C4): Appear in the upfield region (δ 20-60 ppm). C2 is the most deshielded of the aliphatic carbons due to its proximity to the nitrogen atom.[6]

-

Substituent Carbons: Carbonyls (C=O) are highly deshielded (>160 ppm), while methyl groups are highly shielded (<30 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing carbon types. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. This information is invaluable for validating assignments.[7]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for a Substituted Tetrahydroquinoline Scaffold

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

| C2 | 45 - 60 | Adjacent to Nitrogen |

| C3 | 20 - 35 | |

| C4 | 25 - 40 | Benzylic Position |

| C4a | 120 - 135 | Quaternary, aromatic bridgehead |

| C5 - C8 | 115 - 130 | Aromatic CH |

| C8a | 140 - 150 | Quaternary, aromatic, adjacent to N |

Protocol 2: Acquiring ¹³C and DEPT Spectra

-

Sample and Setup: Use the same sample prepared for ¹H NMR. A higher concentration (15-25 mg) is beneficial due to the lower sensitivity of the ¹³C nucleus.

-

¹³C Acquisition:

-

Select a proton-decoupled ¹³C experiment (e.g., zgpg30). This collapses C-H couplings into single lines for each carbon.

-

Set a wide spectral width (e.g., 0 to 220 ppm).

-

A longer acquisition time and a greater number of scans (e.g., 128 to 1024 or more) are required compared to ¹H NMR.

-

-

DEPT-135 Acquisition:

-

Run the DEPT-135 pulse program. This experiment is faster than a standard ¹³C spectrum.

-

The results will directly inform the assignment of CH, CH₂, and CH₃ groups.

-

-

Processing and Validation: Process the spectra similarly to the ¹H spectrum. Calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm). Cross-reference the number of signals with the proposed molecular formula and the DEPT results to ensure all carbons are accounted for.

2D NMR Spectroscopy: Assembling the Molecular Puzzle

2D NMR experiments are the key to unambiguously connecting the protons and carbons identified in 1D spectra. They provide the definitive evidence for the molecular structure.[8][9]

-

COSY (COrrelation SpectroscopY): This experiment maps ³J (and sometimes ⁴J) couplings between protons. A cross-peak between two protons indicates they are coupled. It is used to trace the entire spin system of the saturated ring (H-2 through H-3 to H-4) and to establish relationships between adjacent aromatic protons.[5][10][11]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J coupling). It is the most reliable way to assign carbon signals based on their known proton assignments.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). HMBC is the critical tool for connecting isolated spin systems. For example, it can link a substituent's protons to the THQ core, or connect the aliphatic ring protons (e.g., H-4) to the aromatic ring carbons (e.g., C-4a, C-5).[7][10][11]

Workflow for Structure Elucidation using NMR

The logical flow of information from these experiments is paramount. One does not simply run all experiments and hope for an answer. The process is iterative and self-validating.

Caption: Logical workflow for NMR-based structure elucidation of substituted tetrahydroquinolines.

Chapter 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation, offers clues about its structure.

Ionization Techniques: Hard vs. Soft

The choice of ionization method determines the information obtained.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that bombards the molecule with electrons, typically causing extensive fragmentation.[12] The peak with the highest mass-to-charge ratio (m/z) is the molecular ion (M⁺·), but it can be weak or absent. The resulting fragmentation pattern is a reproducible fingerprint of the molecule.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for confirming molecular weight. It typically produces a protonated molecule, [M+H]⁺, or other adducts ([M+Na]⁺) with minimal fragmentation.[13] This is the preferred method for initial molecular weight determination.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement (to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula, a critical piece of data that constrains the possibilities for the structure.[13] For example, HRMS can easily distinguish between C₉H₁₁N (the parent THQ) and C₈H₇NO, which have very similar integer masses.

Characteristic Fragmentation Patterns

The fragmentation of the THQ ring in EI-MS can be diagnostic. Common fragmentation pathways include:

-

Loss of a Hydrogen Atom: Formation of an [M-1]⁺ ion is common, resulting from the stabilization of the radical cation.

-

Retro-Diels-Alder (RDA) Reaction: The saturated ring can undergo a characteristic RDA cleavage, breaking the C4-C4a and C2-C3 bonds (or C8a-N and C3-C4 bonds), providing information about the substitution pattern on the aliphatic portion.

-

Loss of Substituents: Cleavage of bonds alpha to the nitrogen or the aromatic ring is common. The loss of substituents from the aromatic or aliphatic rings will produce characteristic neutral losses (e.g., loss of 15 for CH₃, 29 for C₂H₅ or CHO).[14][15][16]

Table 3: Common Fragments in Mass Spectra of THQs

| Fragmentation Process | Resulting Ion / Neutral Loss | Significance |

| Protonation (ESI) | [M+H]⁺ | Confirms molecular weight |

| Loss of H· (EI) | [M-1]⁺ | Stable iminium ion formation |

| Loss of Alkyl at N (EI) | [M-R]⁺ | Identifies N-substituent |

| Loss of Alkyl at C4 (EI) | [M-R]⁺ | Identifies C4-substituent (benzylic cleavage) |

Protocol 3: Acquiring an ESI-HRMS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent must be compatible with ESI.

-

Instrument Infusion: The sample is typically introduced via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Tuning and Calibration: The mass spectrometer must be tuned and calibrated using a known standard immediately before the analysis to ensure high mass accuracy.

-

Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the possible elemental compositions that match the measured accurate mass within a narrow tolerance (e.g., ± 5 ppm). The correct formula should align with the data from NMR and other techniques.

Chapter 3: Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a rapid and non-destructive method for identifying the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups on the THQ scaffold. The presence or absence of characteristic bands provides direct evidence for specific structural features.

Table 4: Characteristic IR Absorption Frequencies for Substituted THQs

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium, sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| C=O (e.g., ketone/amide) | Stretch | 1650 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| NO₂ (nitro group) | Asymmetric/Symmetric Stretch | 1500-1570 & 1300-1370 | Strong |

The IR spectrum can quickly confirm the success of a reaction. For example, in the synthesis of an N-acetylated THQ, the disappearance of the N-H stretch around 3400 cm⁻¹ and the appearance of a strong amide C=O stretch around 1660 cm⁻¹ provides clear evidence of the transformation.[1][5][13]

Protocol 4: Acquiring an ATR-IR Spectrum

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Chapter 4: UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in the aromatic system.

The parent THQ scaffold shows characteristic absorptions corresponding to π → π* transitions of the benzenoid system.[17] The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring.

-

Auxochromes: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) can cause a bathochromic shift (red shift, to longer wavelength) and an increase in absorption intensity.

-

Chromophores: Groups that extend conjugation (e.g., -NO₂, -C=O) can significantly shift the λₘₐₓ to longer wavelengths.[18]

While not typically used for primary structure elucidation, UV-Vis spectroscopy is valuable in drug development for quantifying compound concentration (using the Beer-Lambert law) and for studying interactions with biological targets.

Chapter 5: Integrated Analysis - A Case Study

To illustrate the power of this integrated approach, let's consider the structure elucidation of an unknown product from a reaction.

Scenario: A reaction is expected to produce 6-methoxy-4-phenyl-1,2,3,4-tetrahydroquinoline .

Caption: Integrated workflow for confirming the structure of a substituted tetrahydroquinoline.

-

HRMS: The analysis yields an [M+H]⁺ ion corresponding to the molecular formula C₁₆H₁₇NO. This is the foundational piece of evidence.

-

IR Spectroscopy: The spectrum shows a sharp N-H stretch, confirming the tetrahydroquinoline core is present and not, for example, a fully aromatized quinoline. It also shows aromatic and aliphatic C-H stretches. The absence of a strong C=O band rules out oxidation.

-

¹H & ¹³C NMR: The ¹H spectrum would show signals for the N-H, three distinct aromatic protons on the THQ ring, five protons for the phenyl group, a methoxy singlet (~3.8 ppm), and the aliphatic protons at C2, C3, and C4. The ¹³C and DEPT spectra would confirm 16 unique carbons, including one CH₃ (methoxy), three CH₂/CH groups in the aliphatic region, and the aromatic carbons.

-

2D NMR:

-

COSY would show the connectivity from H4 to the two H3 protons, and from the H3 protons to the two H2 protons.

-

HSQC would link all these protons to their respective carbons.

-

HMBC would provide the final, critical connections: a correlation from the methoxy protons to an aromatic carbon (assigned as C6), and correlations from H4 to the carbons of the phenyl substituent, confirming its position at C4.

-

Through this logical, multi-technique approach, the proposed structure is not just suggested but rigorously proven, demonstrating the principle of a self-validating system.

References

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Source: MDPI)

-

¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. (Source: ResearchGate)

-

Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (Source: MDPI)

-

1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (Source: ResearchGate)

-

Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. (Source: PubMed)

-

Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (Source: ChemRxiv)

-

1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum. (Source: ChemicalBook)

-

5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1. (Source: ChemicalBook)

-

Mass Spectra of Alkyl Quinolines and Tetrahydroquinolines. (Source: MacSphere)

-

1 H MNR data of tetrahydroquinolines 11-14 and quinoline 15. (Source: ResearchGate)

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (Source: PubMed Central)

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (Source: PubMed Central)

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (Source: ResearchGate)

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (Source: Indian Academy of Sciences)

-

Key 2D NMR correlations used for the structure elucidation of compounds... (Source: ResearchGate)

-

1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. (Source: ChemicalBook)

-

Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. (Source: Scholars Middle East Publishers)

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (Source: TSI Journals)

-

1,2,3,4-Tetrahydroquinoline | C9H11N. (Source: PubChem)

-

Quinoline, 1,2,3,4-tetrahydro-. (Source: NIST WebBook)

-

Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation... (Source: Frontiers)

-

Progress in the Chemistry of Tetrahydroquinolines. (Source: PubMed)

-

TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (Source: ResearchGate)

-

Applying 2D NMR methods to the structural elucidation of complex natural products. (Source: ProQuest)

-

Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. (Source: ResearchGate)

-

Synthesis and spectral investigation of some new hetaryl-substituted hydroquinolinone derivatives. (Source: Wiley Online Library)

-

Common 2D (COSY, HSQC, HMBC). (Source: SDSU NMR Facility)

-

mass spectra - fragmentation patterns. (Source: Chemguide)

-

Theoretical NMR correlations based Structure Discussion. (Source: PubMed Central)

-

Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (Source: ResearchGate)

-

Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (Source: NIH)

-

1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. (Source: ChemicalBook)

-

1,2,3,4-Tetrahydroquinoline - Optional[13C NMR] - Chemical Shifts. (Source: SpectraBase)

-

Mass Spectrometry - Fragmentation Patterns. (Source: Chemistry LibreTexts)

-

Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. (Source: NIH)

-

Mass Spectrometry Fragmentation Patterns. (Source: Science Ready)

-

Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (Source: PubMed Central)

-

Tetrahydroquinoline synthesis. (Source: Organic Chemistry Portal)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing [mdpi.com]

- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 15. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Applications of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Introduction: Unveiling the Potential of a Novel Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This heterocyclic system is the foundation for drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[2][3] The diverse therapeutic potential of THQ derivatives stems from their ability to interact with a wide array of biological targets, a capacity that can be finely tuned through targeted substitutions on the quinoline ring.

This technical guide focuses on a specific, yet largely unexplored derivative: 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline . While direct research on this compound is limited, its structural features—a brominated aromatic ring ripe for synthetic elaboration and a gem-dimethyl substitution pattern known to influence bioactivity—suggest significant potential. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by:

-

Proposing a robust synthetic pathway and predicting the spectral characteristics of the title compound.

-

Detailing its prospective applications as a versatile chemical intermediate for the synthesis of novel molecular libraries.

-

Providing a scientifically-grounded exploration of its potential pharmacological activities, drawing insights from closely related and well-studied analogs.

Through a blend of established chemical principles and analog-based reasoning, this guide aims to illuminate the promising avenues for research and development centered around 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline can be envisioned through a modification of the well-established Doebner-von Miller reaction, which is a reliable method for generating the tetrahydroquinoline core.

Conceptual Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-bromoaniline. The initial step is the formation of the corresponding dihydroquinoline through a reaction with acetone, followed by a reduction to the fully saturated tetrahydroquinoline.

Caption: Proposed synthetic route to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-bromo-1,4,4-trimethyl-1,2-dihydroquinoline

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (1 equivalent) and a suitable acid catalyst (e.g., iodine or a Lewis acid like BF₃·OEt₂).

-

Add an excess of acetone (approximately 10-15 equivalents) to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the dihydroquinoline intermediate.

Step 2: Reduction to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

-

Dissolve the 6-bromo-1,4,4-trimethyl-1,2-dihydroquinoline (1 equivalent) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the target compound, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. Further purification can be achieved by column chromatography if necessary.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for the target molecule, inferred from known data for 6-bromo-1,2,3,4-tetrahydroquinoline and other trimethyl-tetrahydroquinoline derivatives.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the tetrahydroquinoline ring appearing as multiplets between 1.5 and 3.5 ppm. A singlet for the N-methyl group around 2.8-3.0 ppm and a singlet for the gem-dimethyl groups around 1.2-1.4 ppm. |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range, with the carbon bearing the bromine atom shifted downfield. Aliphatic carbons of the tetrahydroquinoline ring between 20 and 60 ppm. The N-methyl carbon at approximately 35-40 ppm and the gem-dimethyl carbons around 25-30 ppm. |

| IR (cm⁻¹) | N-H stretching vibration (if N-unsubstituted, though the target is N-methylated), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a characteristic C-Br stretching vibration in the fingerprint region. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₆BrN, with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). |

Potential Applications as a Synthetic Intermediate

The presence of a bromine atom on the aromatic ring at the 6-position makes 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline a highly valuable intermediate for the synthesis of a diverse library of novel compounds. This bromine atom can be readily functionalized using a variety of modern cross-coupling reactions.

Caption: Versatility of the 6-bromo substituent for creating derivatives.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

This workflow outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with an arylboronic acid.

-

Reaction Setup: In a reaction vessel, combine 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature appropriate for the chosen catalyst and solvent (typically 80-120°C).

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 6-aryl-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline derivative.

This synthetic flexibility allows for the rapid generation of a wide range of analogs with diverse electronic and steric properties at the 6-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Potential Pharmacological Applications

Based on the known biological activities of structurally similar tetrahydroquinoline derivatives, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is a promising candidate for investigation in several therapeutic areas.

Antioxidant and Neuroprotective Agent

There is compelling evidence that trimethyl-tetrahydroquinoline derivatives possess significant antioxidant and neuroprotective properties. A notable example is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which has been shown to alleviate oxidative stress and inflammation in animal models of Parkinson's disease.[4] The antioxidant effect of the tetrahydroquinoline core is attributed to the ability of the secondary nitrogen atom to donate a hydrogen atom, thereby neutralizing free radicals.

The neuroprotective effects of HTHQ are linked to its ability to enhance the endogenous antioxidant defense system, normalize chaperone activity, and suppress apoptosis.[4] It is plausible that 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, or derivatives where the bromine is replaced by other functional groups, could exhibit similar or enhanced neuroprotective activities.

Caption: Potential modulation of the Nrf2-ARE pathway by tetrahydroquinoline derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.

-

Add the different concentrations of the test compound to the wells. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Anticancer Agent

The tetrahydroquinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[1][3] The mechanisms of action are varied and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The presence of a halogen, such as bromine, at the 6-position has been associated with enhanced cytotoxic effects in some classes of quinoline derivatives.[5]

Therefore, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline represents a valuable starting point for the development of novel anticancer agents. The bromine atom can serve as a handle for the introduction of various pharmacophores to optimize binding to specific anticancer targets, such as protein kinases.

Caption: General mechanism of action for a hypothetical kinase inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate growth media.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of each well at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

While 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline remains a relatively uncharacterized compound, a thorough analysis of its structural features and the activities of its close analogs strongly suggests its potential as a valuable molecule in both synthetic and medicinal chemistry. Its utility as a versatile intermediate for the creation of diverse chemical libraries is clear. Furthermore, the compelling evidence for the neuroprotective and antioxidant properties of related trimethyl-tetrahydroquinolines provides a strong rationale for investigating this compound and its derivatives as potential therapeutics for neurodegenerative diseases. The known anticancer activities of the broader tetrahydroquinoline class also warrant its exploration in oncology.

Future research should focus on the following areas:

-

Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in sufficient quantities for further study, along with full spectroscopic characterization to confirm its structure.

-

Library Synthesis: The use of the 6-bromo handle to generate a library of derivatives with diverse substituents to enable comprehensive SAR studies.

-

Biological Screening: A systematic evaluation of the parent compound and its derivatives for antioxidant, neuroprotective, and anticancer activities using a battery of in vitro assays.

-

Mechanistic Studies: For any identified "hit" compounds, in-depth studies to elucidate their mechanism of action at the molecular level.

References

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of the Tetrahydroquinoline Scaffold

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif, prominently featured in a vast array of bioactive natural products, agrochemicals, and pharmaceutical agents.[1][2] Its unique three-dimensional structure and synthetic versatility make it a cornerstone in modern medicinal chemistry. Functionalization of this scaffold is paramount for the development of novel therapeutics, and the carbon-bromine (C-Br) bond serves as a versatile and strategically crucial linchpin for molecular elaboration.[1][3] This guide provides an in-depth exploration of the reactivity of the C-Br bond in tetrahydroquinoline derivatives, focusing on the causality behind experimental choices and providing field-proven protocols for its transformation.

Understanding C-Br Bond Reactivity in the Tetrahydroquinoline System

The reactivity of a bromine atom on the tetrahydroquinoline scaffold is primarily dictated by its position on the benzenoid ring (typically positions 5, 6, 7, or 8). Unlike quinolines, where the pyridine ring's electronics play a major role, the reactivity in tetrahydroquinolines is governed by the electronic nature of the saturated heterocyclic portion and any substituents on the nitrogen or the aromatic ring.

-

Electronic Effects : The nitrogen atom in the tetrahydroquinoline ring is an aniline-type nitrogen, making the attached benzene ring electron-rich. This generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, a critical initiation step.[4]

-

Positional Isomerism : The specific position of the bromine atom influences its reactivity. For instance, the 6- and 8-positions are para and ortho, respectively, to the amino group, enhancing their reactivity in electrophilic substitution and influencing their behavior in coupling reactions.[2] Steric hindrance can also be a factor, particularly at the 5- and 8-positions, which are adjacent to the fused ring system.

The following diagram illustrates the logical flow for considering the functionalization of a bromo-tetrahydroquinoline.

Caption: Logical workflow for the functionalization of bromo-tetrahydroquinolines.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming new bonds at the C-Br position.[4][5] These reactions share a common mechanistic framework, the Pd(0)/Pd(II) catalytic cycle, which involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination.[6][7][8]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating C-C bonds by coupling the bromo-tetrahydroquinoline with an organoboron reagent (e.g., a boronic acid or ester).[8][9] Its popularity stems from mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[10]

Causality Behind Experimental Choices:

-

Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern systems often employ palladium(II) precatalysts (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11][12] These ligands facilitate the oxidative addition step, especially for less reactive bromides, and promote the reductive elimination step, leading to higher yields and faster reactions.[13]

-

Base: A base is crucial for the transmetalation step, where it activates the organoboron species.[8][14] Inorganic carbonates (K₂CO₃, Cs₂CO₃) are common choices, often used in an aqueous solvent mixture (e.g., dioxane/water or toluene/water) to ensure solubility of both organic and inorganic reagents.[6][15]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is frequently used to dissolve all reaction components.[6][16]

Comparative Data for Suzuki-Miyaura Coupling

| Entry | Bromo-THQ Position | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 6-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [11] |

| 2 | 6,8-Dibromo | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | ~80 (mono-arylation) | [15] |

| 3 | 3-Bromo (analogue) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | [6] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methodologies.[6][10][16]

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the bromo-tetrahydroquinoline.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the bromo-tetrahydroquinoline with a primary or secondary amine.[17][18][19] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[4]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, JohnPhos).[18][20] These ligands are critical for promoting both the oxidative addition and the challenging reductive elimination step that forms the C-N bond. Pre-formed catalysts (precatalysts) often offer improved stability and reactivity.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[20] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like LHMDS or K₃PO₄ can be used depending on the substrate.[11]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.[11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from standard literature procedures.[11][21][22]

-

Reaction Setup: In a glovebox or under a flow of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the strong base (e.g., NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add the bromo-tetrahydroquinoline (1.0 equiv) and seal the tube with a septum.

-

Inert Atmosphere: Remove the tube from the glovebox, and attach it to a Schlenk line. Evacuate and backfill with argon.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir.

-

Monitoring & Workup: After the reaction is complete (as judged by TLC or LC-MS), cool to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a C-C bond between the bromo-tetrahydroquinoline and a terminal alkyne.[23][24] This reaction is exceptionally useful for creating arylalkynes, key intermediates in the synthesis of complex molecules and materials.[5]

Causality Behind Experimental Choices:

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[23][25] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[24]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it acts as the solvent and neutralizes the HBr formed during the reaction.[25]

-

Regioselectivity: In poly-halogenated systems, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective alkynylation at the iodo-position.[26] When multiple C-Br bonds are present, reactivity is influenced by both electronic and steric factors. For example, in 6,8-dibromo-tetrahydroquinoline derivatives, Sonogashira coupling often occurs preferentially at the less hindered 6-position.[27][28]

Comparative Data for Sonogashira Coupling

| Entry | Bromo-THQ Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Temp | Yield (%) | Reference |

| 1 | 6,8-Dibromo-THQ derivative | Phenylacetylene | Pd/C-PPh₃-CuI | Et₃N | Reflux | High (mono-alkynylation at C8) | [27] |

| 2 | 4-Bromo-oxazine (analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | RT | High | [29] |

| 3 | 3-Bromoquinoline (analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C | ~90 | [11] |

Heck Reaction: Forging C(sp²)-C(sp², alkene) Bonds